6-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine

kinase inhibition structure-activity relationship conformational restriction

Researchers face challenges in sourcing structurally validated DNA-PK inhibitor tool compounds with defined pharmacophoric profiles. This purine-piperazine-pyrimidine hybrid (MW 380.4) features a conformationally restricted cyclopropyl-pyrimidine motif and a solubility-enhancing 2-methoxyethyl group at N9. - **Key application**: Kinase selectivity panels (DNA-PK, PI3K-related kinases, PIKK family) and DNA repair assays (γ-H2AX, NHEJ). - **Research advantage**: Unique steric/electronic parameters distinguish it from methyl or cyclopropyl analogs; suitable for comparative ADME studies. - **Supply**: Packaged as a research-grade solid with batch-specific COA. Positive control (e.g., NU7441) recommended for benchmarking.

Molecular Formula C19H24N8O
Molecular Weight 380.4 g/mol
CAS No. 2640934-20-7
Cat. No. B6467558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine
CAS2640934-20-7
Molecular FormulaC19H24N8O
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCOCCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=NC(=C4)C5CC5
InChIInChI=1S/C19H24N8O/c1-28-9-8-27-13-24-17-18(22-12-23-19(17)27)26-6-4-25(5-7-26)16-10-15(14-2-3-14)20-11-21-16/h10-14H,2-9H2,1H3
InChIKeyKLOIUCOGBZGTGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity & Sourcing: CAS 2640934-20-7


6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine (CAS 2640934-20-7; molecular formula C₁₉H₂₄N₈O; MW 380.4 g/mol) is a synthetic heterocyclic compound belonging to the purine-piperazine-pyrimidine class. Its architecture features a purine core linked via a piperazine spacer to a 6-cyclopropylpyrimidin-4-yl moiety, with a 2-methoxyethyl substituent at the N9 position of the purine ring [1]. The compound is structurally related to scaffolds disclosed in patent families targeting DNA-dependent protein kinase (DNA-PK) and other kinases, including US20220402920A1, which describes purine derivatives as DNA-PK inhibitors [2]. As a research tool compound, it is primarily sourced from specialty chemical suppliers for biochemical and medicinal chemistry investigations.

DNA-PK pathway study fit: Purine-piperazine-pyrimidine scaffold aligns with a DNA-PK inhibitor chemotype reported in patent families; may support DNA damage repair pathway research.
Scaffold-specific pharmacophore context: The cyclopropyl-pyrimidine and N9 methoxyethyl groups create a distinct substitution pattern; procurement should confirm that this exact substituent combination matches the intended kinase selectivity workflow.
Research tool sourcing: Sourced from specialty chemical suppliers for biochemical and medicinal chemistry investigations; verify lot-specific analytical data before assay use.

Why Substitution Fails for CAS 2640934-20-7


Compounds within the purine-piperazine-pyrimidine class cannot be interchanged without risking loss of target engagement or altered selectivity. The specific combination of the 6-cyclopropylpyrimidin-4-yl group (providing steric constraint and metabolic stability) and the N9 2-methoxyethyl substituent (modulating solubility and pharmacokinetic properties) creates a unique pharmacophoric profile [1]. The cyclopropyl ring serves as a conformationally restricted bioisostere that influences binding pocket complementarity, while the methoxyethyl chain at N9 differentiates this compound from N9-methyl, N9-cyclopropyl, or N9-unsubstituted analogs in terms of lipophilicity and hydrogen-bonding potential [2]. Without direct comparative data, substitution with a close analog such as the 5,6-dimethylpyrimidin-4-yl variant (CAS 2640904-03-4) or the 5-fluoro-6-isopropylpyrimidin-4-yl variant (CAS 2640976-79-8) would introduce different electronic and steric parameters, potentially altering kinase selectivity profiles [3].

Target Compound
6-cyclopropylpyrimidin-4-yl + N9 2-methoxyethyl
Conformationally constrained cyclopropyl group; methoxyethyl chain modulates hydrogen-bonding capacity and lipophilicity. Pharmacophoric profile tied to DNA-PK inhibitor chemotype.
Close Analogs (Not Interchangeable)
5,6-dimethylpyrimidin-4-yl analog (CAS 2640904-03-4): freely rotating methyl groups may alter kinase selectivity landscape.
5-fluoro-6-isopropylpyrimidin-4-yl analog (CAS 2640976-79-8): different electronic and steric parameters; target engagement may not transfer.
Structural Requirement
The cyclopropyl ring provides conformational pre-organization and the N9 methoxyethyl group impacts solubility and pharmacokinetic-related properties. Even small substituent changes can shift kinase selectivity profiles.
Risk if Substituted
Use of N9-methyl, N9-cyclopropyl, or pyrimidine-modified analogs may introduce distinct physiochemical and binding characteristics. Direct substitution without comparative selectivity data may compromise experimental reproducibility.

Performance Evidence: CAS 2640934-20-7


Cyclopropyl-Induced Conformational Rigidity

The 6-cyclopropyl substituent on the pyrimidine ring introduces conformational rigidity not present in analogs bearing freely rotating alkyl groups. Compared to the 5,6-dimethylpyrimidin-4-yl analog (CAS 2640904-03-4), the cyclopropyl group restricts bond rotation and reduces the entropic penalty upon target binding, a principle established across cyclopropyl-containing kinase inhibitors [1]. Similarly, versus the 5-fluoro-6-isopropylpyrimidin-4-yl analog (CAS 2640976-79-8; PubChem CID 155799020), the cyclopropyl ring offers a smaller van der Waals volume and distinct electrostatic potential, which may alter selectivity across kinase panels [2]. No direct quantitative binding or inhibition data comparing these compounds is publicly available as of April 2026.

Cyclopropyl conformational rigidity
Class-level inference
Cyclopropyl group restricts bond rotation vs. freely rotating alkyl groups in 5,6-dimethyl and 5-fluoro-6-isopropyl analogs. Structural inference only; no quantitative binding data available.
Conformational pre-organization may support target residence time; structural distinction should be considered in SAR campaigns.
Comparative biochemical data not identified; verify experimentally.
kinase inhibition structure-activity relationship conformational restriction

2-Methoxyethyl Group and Physicochemical Profile

The N9 2-methoxyethyl substituent differentiates this compound from N9-methyl (e.g., 6-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine) and N9-cyclopropyl (e.g., 9-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine) analogs. The methoxyethyl chain introduces an additional hydrogen-bond acceptor (ether oxygen) and increases topological polar surface area (tPSA), which is associated with improved aqueous solubility relative to alkyl-only N9 substituents. PubChem-computed XLogP3-AA for the structurally related 5-fluoro-6-isopropyl analog is 1.8 [1]; the cyclopropyl analog is expected to exhibit comparable or slightly higher lipophilicity due to the absence of the electronegative fluorine atom [2].

N9 2-methoxyethyl physicochemical context
Class-level inference
Ether oxygen increases H-bond acceptor count and tPSA relative to N9-alkyl analogs. Closest computed XLogP3-AA for a related analog (PubChem CID 155799020) = 1.8; target compound inferred ~2.0–2.5.
May support solubility screening in aqueous assay buffers; reduce precipitation risk in cellular assays compared to N9-alkyl analogs.
No experimental LogP or solubility data for CAS 2640934-20-7; computed values only.
drug-likeness solubility pharmacokinetics

DNA-PK Inhibitor Chemotype: Patent Context

The generic scaffold encompassing this compound appears in US20220402920A1, which claims purine derivatives as DNA-dependent protein kinase (DNA-PK) inhibitors for oncology applications [1]. DNA-PK is a validated target in cancer therapy, particularly in combination with DNA-damaging agents and radiotherapy. While the patent does not disclose specific IC₅₀ values for the exact compound CAS 2640934-20-7, its structural proximity to exemplified compounds within the generic Formula (I) establishes its relevance to this therapeutic mechanism. This contrasts with earlier 6-substituted purinyl piperazine derivatives (e.g., US Patent 5,252,569) that were developed as cardiotonic/antiarrhythmic agents targeting adrenoceptors rather than kinases [2].

DNA-PK inhibitor patent context
Context-dependent
Scaffold claimed in US20220402920A1 as DNA-PK inhibitor chemotype. No specific IC₅₀ for CAS 2640934-20-7 disclosed; structural proximity to exemplified compounds supports pathway research relevance.
Patent landscape informs target selection; may avoid redundancy with existing IP.
No direct biological assay data for this exact compound in public domain.
DNA-PK inhibition cancer therapeutics DNA damage repair

Piperazinylpyrimidine Analogs: Known Kinase Activity

Piperazinylpyrimidine derivatives represent a recognized class of selective kinase inhibitors. In a study by Shallal et al. (2011), piperazinylpyrimidine-based compounds demonstrated selective inhibition of oncogenic mutant forms of PDGFR family kinases, with certain analogs showing enhanced potency against drug-resistant mutants [1]. While CAS 2640934-20-7 was not among the compounds tested in this study, the shared piperazinylpyrimidine pharmacophore suggests potential utility in kinase profiling panels. Separately, 2,6,9-trisubstituted purine derivatives have been reported as potent Bcr-Abl and Btk inhibitors with IC₅₀ values in the 40 nM to 0.66 μM range [2], providing a benchmark for the purine-piperazine chemotype. No direct bioactivity data for CAS 2640934-20-7 is available to compare against these published benchmarks.

Related chemotype kinase activity
Class-level inference
2,6,9-trisubstituted purine derivatives reported with IC₅₀ 40 nM (Abl) and 0.58/0.66 μM (Btk). Piperazinylpyrimidine analogs selective for oncogenic PDGFR mutants. No data for CAS 2640934-20-7.
Absence of published bioactivity data requires de novo kinase profiling; plan in-house selectivity screening.
Published studies used recombinant kinase assays; target compound not evaluated in comparable systems.
kinase inhibition piperazinylpyrimidine anticancer

Research & Industrial Applications: CAS 2640934-20-7


Kinase Selectivity Panel Screening

Given the structural alignment of CAS 2640934-20-7 with the DNA-PK inhibitor chemotype disclosed in US20220402920A1, this compound is suited for inclusion in kinase selectivity panels to profile its activity against DNA-PK, PI3K-related kinases, and other members of the PIKK family. The cyclopropyl-pyrimidine motif, documented in piperazinylpyrimidine kinase inhibitors for its ability to engage mutant kinase forms [1], supports its use as a tool compound for exploring conformational selectivity. Investigators should plan de novo IC₅₀ determination across a panel of at least 50–100 kinases to establish its selectivity fingerprint before incorporating it into lead optimization workflows.

Physicochemical & Metabolic Stability Profiling

The N9 2-methoxyethyl substituent is hypothesized to improve aqueous solubility and metabolic stability relative to N9-methyl or N9-cyclopropyl analogs, based on the known contributions of ether oxygen atoms to solubility and reduced CYP-mediated oxidation [1]. This compound can serve as a reference standard in comparative studies measuring kinetic solubility (PBS, pH 7.4), microsomal stability (human and rodent liver microsomes), and plasma protein binding, benchmarked against the 5,6-dimethyl analog (CAS 2640904-03-4) and the 5-fluoro-6-isopropyl analog (CAS 2640976-79-8) to quantify the impact of the cyclopropyl substitution on ADME parameters.

DNA Damage Repair in Oncology Models

Consistent with its placement within a DNA-PK inhibitor patent family [1], this compound may be evaluated in cellular models of DNA double-strand break repair, including γ-H2AX foci formation assays and non-homologous end joining (NHEJ) reporter systems. Procurement for these studies should include a comparator DNA-PK inhibitor with published potency data (e.g., NU7441, IC₅₀ = 14 nM for DNA-PK [2]) as a positive control, enabling direct benchmarking of the compound's effects on DNA repair endpoints in irradiated or etoposide-treated cancer cell lines.

Application
Selection Property
Validation Focus
Kinase selectivity panel screening
Structural alignment with DNA-PK inhibitor chemotype; cyclopropyl-pyrimidine motif for conformational selectivity
De novo IC₅₀ determination across 50–100 kinase panel; compare selectivity fingerprint to established DNA-PK inhibitors
Physicochemical and metabolic stability profiling
N9 2-methoxyethyl substituent hypothesized to improve solubility and reduce CYP-mediated oxidation
Kinetic solubility (PBS, pH 7.4), microsomal stability, plasma protein binding; benchmark against 5,6-dimethyl and 5-fluoro-6-isopropyl analogs
DNA damage repair pathway studies
DNA-PK inhibitor chemotype context; potential to inhibit NHEJ-mediated repair
γ-H2AX foci formation, NHEJ reporter assays in irradiated/etoposide-treated cancer cell lines; include a comparator DNA-PK inhibitor for endpoint benchmarking
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